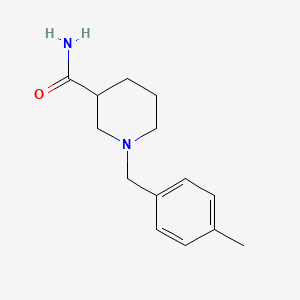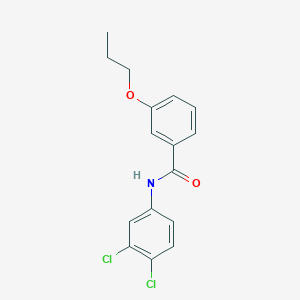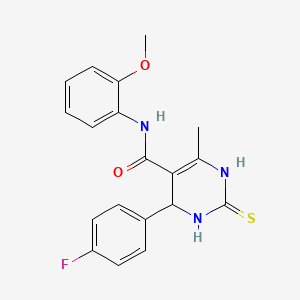![molecular formula C14H9ClFN3O3S B4962883 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide, commonly known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a synthetic molecule that has been extensively studied for its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CNF is not fully understood. However, studies have suggested that CNF induces apoptosis in cancer cells by activating the caspase pathway. CNF has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. CNF has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, CNF has been shown to have potential applications in the detection of cysteine and homocysteine in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CNF is its potential applications in various fields, including cancer research and biochemical detection. CNF is also relatively easy to synthesize and purify. However, one of the limitations of CNF is its potential toxicity, which may limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research on CNF. One potential direction is the development of CNF-based fluorescent probes for the detection of other biomolecules in biological samples. Another potential direction is the optimization of the synthesis method for CNF to improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of CNF and its potential applications in cancer research and other fields.
Conclusion:
In conclusion, CNF is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CNF has been extensively studied for its unique properties and potential applications in scientific research. Although further studies are needed to fully understand the mechanism of action of CNF and its potential applications, CNF has the potential to make significant contributions to the fields of cancer research and biochemical detection.
Synthesemethoden
The synthesis of CNF involves the reaction of 2-chloro-5-nitroaniline with thiophosgene, followed by the reaction of the resulting thioamide with 3-fluorobenzoyl chloride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
CNF has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. CNF has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O3S/c15-11-5-4-10(19(21)22)7-12(11)17-14(23)18-13(20)8-2-1-3-9(16)6-8/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJPJEZRXHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
